molecular formula C21H27BO3 B6308049 2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester CAS No. 2121514-58-5

2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester

Cat. No.: B6308049
CAS No.: 2121514-58-5
M. Wt: 338.2 g/mol
InChI Key: WUUJJZIQABUAFY-UHFFFAOYSA-N
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Description

2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester (CAS 2121514-58-5) is an organoboron compound of interest in synthetic and medicinal chemistry. With a molecular formula of C21H27BO3 and a molecular weight of 338.25 g/mol . This air-stable boronic ester serves as a versatile synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, a powerful method for carbon-carbon bond formation . The boronic ester functional group offers advantages in stability and handling compared to the corresponding boronic acid, making it a preferred building block for the preparation of complex molecules . The presence of the benzyloxy group and methyl substituents on the phenyl ring influences the compound's electronic properties and can be leveraged to fine-tune reactivity and selectivity in synthetic pathways. In a research context, boronic acids and their esters are vital in the development of protease inhibitors and have shown relevance in the creation of therapeutic agents, as exemplified by boron-containing drugs like Bortezomib . The pinacol protecting group can be removed under specific conditions, such as via transesterification with diethanolamine followed by hydrolysis, to regenerate the boronic acid for further applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Handling and Safety: This compound has a predicted density of 1.1±0.1 g/cm³ and a boiling point of 471.7±45.0 °C . It is classified with the signal word "Warning" and has hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and it is recommended to handle the material in a well-ventilated environment.

Properties

IUPAC Name

2-(4,5-dimethyl-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BO3/c1-15-12-18(22-24-20(3,4)21(5,6)25-22)19(13-16(15)2)23-14-17-10-8-7-9-11-17/h7-13H,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUJJZIQABUAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201132082
Record name 1,3,2-Dioxaborolane, 2-[4,5-dimethyl-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-58-5
Record name 1,3,2-Dioxaborolane, 2-[4,5-dimethyl-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[4,5-dimethyl-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201132082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

This method involves the palladium-catalyzed borylation of 2-benzyloxy-4,5-dimethylbromobenzene using bis(pinacolato)diboron (B2_2Pin2_2). The reaction proceeds via a transition-metal-mediated substitution, replacing the bromide with a boronic ester group.

Synthetic Steps

  • Synthesis of 2-Benzyloxy-4,5-dimethylbromobenzene :

    • Starting with 4,5-dimethylphenol, benzylation is achieved using benzyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours.

    • Subsequent bromination at the ortho position to the benzyloxy group is performed using bromine in acetic acid, yielding the bromo intermediate.

  • Miyaura Borylation :

    • The bromo intermediate is reacted with B2_2Pin2_2 (1.2 equiv) in the presence of Pd(dppf)Cl2_2 (5 mol%) and potassium acetate (4 equiv) in 1,4-dioxane at 80°C under nitrogen.

    • The reaction is monitored by thin-layer chromatography (TLC), and purification via silica gel column chromatography yields the target compound.

Optimization and Challenges

  • Catalyst Selection : Palladium catalysts such as Pd(dppf)Cl2_2 or Pd(PPh3_3)4_4 are optimal for aryl bromides.

  • Solvent and Temperature : Polar aprotic solvents (e.g., dioxane) at 80°C ensure efficient coupling while minimizing side reactions.

  • Yield : Reported yields for analogous reactions range from 70% to 85%.

Data Table: Miyaura Borylation Conditions

ParameterValue
Substrate2-Benzyloxy-4,5-dimethylbromobenzene
Boron SourceB2_2Pin2_2 (1.2 equiv)
CatalystPd(dppf)Cl2_2 (5 mol%)
BaseKOAc (4 equiv)
Solvent1,4-Dioxane
Temperature80°C
Reaction Time12–18 hours
Yield75–85%

Lithiation-Borylation

Reaction Overview

This method employs directed ortho-metalation (DoM) to introduce the boronic acid group, followed by esterification with pinacol.

Synthetic Steps

  • Lithiation :

    • 2-Benzyloxy-4,5-dimethylbenzene is treated with n-butyllithium (n-BuLi) at –78°C in tetrahydrofuran (THF).

    • The lithiated intermediate is quenched with trimethyl borate (B(OMe)3_3), yielding the boronic acid.

  • Esterification :

    • The crude boronic acid is reacted with pinacol (1.5 equiv) in toluene under Dean-Stark conditions to remove water, forming the pinacol ester.

Optimization and Challenges

  • Lithiation Efficiency : Steric hindrance from the methyl groups may reduce lithiation efficacy, necessitating excess n-BuLi.

  • Esterification Purity : Anhydrous conditions are critical to prevent boronic acid hydrolysis.

Data Table: Lithiation-Borylation Conditions

ParameterValue
Substrate2-Benzyloxy-4,5-dimethylbenzene
Lithiation Reagentn-BuLi (2.5 equiv)
Boron SourceB(OMe)3_3 (3 equiv)
Esterification ReagentPinacol (1.5 equiv)
SolventTHF (lithiation), Toluene (esterification)
Temperature–78°C (lithiation), Reflux (esterification)
Yield50–65%

Direct Boronation via Iridium Catalysis

Reaction Overview

Iridium-catalyzed C–H borylation offers a streamlined approach to introduce the boronic ester group without pre-functionalization.

Synthetic Steps

  • Catalytic Borylation :

    • 2-Benzyloxy-4,5-dimethylbenzene is reacted with B2_2Pin2_2 (1.1 equiv) in the presence of [Ir(COD)OMe]2_2 (2 mol%) and 4,4′-di-tert-butylbipyridine (dtbpy) in hexanes at 80°C.

Optimization and Challenges

  • Regioselectivity : The benzyloxy group directs borylation to the meta position, requiring precise steric and electronic control.

  • Catalyst Loading : Low catalyst loadings (2 mol%) suffice due to high turnover.

Data Table: Iridium-Catalyzed Borylation Conditions

ParameterValue
Substrate2-Benzyloxy-4,5-dimethylbenzene
Boron SourceB2_2Pin2_2 (1.1 equiv)
Catalyst[Ir(COD)OMe]2_2 (2 mol%)
Liganddtbpy (4 mol%)
SolventHexanes
Temperature80°C
Reaction Time6–12 hours
Yield60–75%

Esterification of Pre-Formed Boronic Acid

Reaction Overview

This two-step protocol involves synthesizing 2-benzyloxy-4,5-dimethylphenylboronic acid followed by pinacol protection.

Synthetic Steps

  • Boronic Acid Synthesis :

    • 2-Benzyloxy-4,5-dimethylbromobenzene undergoes lithium-halogen exchange with t-BuLi, followed by quenching with B(OMe)3_3.

  • Pinacol Protection :

    • The boronic acid is refluxed with pinacol in methanol, with molecular sieves to absorb water.

Optimization and Challenges

  • Boronic Acid Stability : Rapid isolation and esterification are necessary to prevent decomposition.

  • Yield Limitation : Overall yields are moderate (40–55%) due to intermediate instability .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester is in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the construction of complex organic molecules.

Table 1: Comparison of Cross-Coupling Reactions Using Boronic Esters

Reaction TypeKey FeaturesTypical Applications
Suzuki-MiyauraForms C-C bonds; uses palladium catalystsPharmaceutical intermediates
NegishiUtilizes zinc reagents; broader substrate scopeAgrochemicals and fine chemicals
StilleEmploys organotin reagents; high yieldsNatural product synthesis

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate for synthesizing biologically active compounds. For instance, it can be employed to produce inhibitors for various enzymes or receptors by facilitating the construction of complex molecular architectures.

Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be modified to develop potent anticancer agents targeting specific pathways involved in tumor growth.

Catalytic Applications

Recent studies have explored the use of this compound in catalytic protodeboronation processes. The ability to selectively remove boron groups under mild conditions opens avenues for functionalizing complex molecules without extensive protection-deprotection strategies.

Example: Hydromethylation Reactions
A notable application includes its use in hydromethylation reactions where radical approaches enable formal anti-Markovnikov additions to alkenes, showcasing its versatility as a synthetic tool in organic chemistry .

Mechanism of Action

The mechanism of action of 2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their properties:

Compound Name Substituents Key Features References
2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester 2-benzyloxy, 4,5-dimethyl Enhanced steric bulk; electron-donating benzyloxy group improves stability -
2-Fluoro-4,5-dimethylphenylboronic acid pinacol ester 2-fluoro, 4,5-dimethyl Electron-withdrawing fluorine increases reactivity in couplings
4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester 4-hydroxy, 3,5-dimethyl Hydroxy group reduces stability under basic conditions
4-(Bromomethyl)benzeneboronic acid pinacol ester 4-bromomethyl Bromomethyl group enables further functionalization

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The benzyloxy group in the target compound donates electrons via resonance, stabilizing the boronic ester and moderating its reactivity compared to electron-withdrawing substituents like fluorine .

Solubility and Physical Properties

Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids . Specific trends include:

  • Solubility in Chloroform : Pinacol esters show high solubility (~100–200 mg/mL), attributed to their lipophilic pinacol moiety .
  • Impact of Substituents: The benzyloxy group in the target compound enhances lipophilicity, likely improving solubility in non-polar solvents (e.g., toluene) compared to polar analogues like 4-hydroxyphenylboronic esters .

Spectroscopic Characteristics

  • ¹H NMR : Pinacol methyl groups appear as a singlet at δ 1.37–1.38 . Aromatic protons vary based on substituents:
    • Benzyloxy protons: δ 5.0–5.2 (OCH₂Ph) and δ 7.2–7.4 (aromatic protons of benzyl).
    • Methyl groups: δ 2.2–2.4 (sharp singlets) .
  • ¹³C NMR : Pinacol carbons appear at δ 24.9 (CH₃) and δ 84.0 (B-O), consistent across pinacol esters .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The target compound’s reactivity is modulated by the benzyloxy group, which may slow transmetallation compared to electron-deficient analogues (e.g., fluorophenyl derivatives) .

Biological Activity

2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester is a boronic acid derivative notable for its applications in organic synthesis and potential biological activities. This compound has garnered interest for its role in various chemical reactions, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. Its unique structural features contribute to its reactivity and stability, making it a valuable compound in both synthetic and biological chemistry.

  • IUPAC Name : 2-(2-(benzyloxy)-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C21H27BO3
  • Molecular Weight : 368.23 g/mol
  • CAS Number : 2121514-58-5

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly significant in the design of enzyme inhibitors and sensors. The compound can interact with the active sites of enzymes, potentially leading to inhibition of their activity. Furthermore, it can undergo transesterification reactions, which are crucial for constructing complex molecular architectures.

Biological Applications

Research indicates that this compound may have applications in:

  • Drug Development : It serves as a building block for synthesizing boron-containing drugs.
  • Enzyme Inhibition Studies : Its ability to form covalent bonds makes it suitable for studying enzyme kinetics and inhibition mechanisms.
  • Biochemical Probes : The compound can be utilized as a probe to investigate various biological processes.

Case Studies and Research Findings

Several studies have explored the biological implications of boronic acid derivatives similar to this compound:

  • Enzyme Inhibition : A study demonstrated that boronic esters can effectively inhibit serine proteases by forming stable complexes with the enzyme's active site. This suggests a potential role for this compound in therapeutic applications targeting protease-related diseases .
  • Neuroprotective Effects : Research into MAP4 kinase inhibitors revealed that modifications of boronic acid derivatives could enhance neuroprotective properties against ER-stress-mediated neuronal degeneration. This indicates the potential for this compound to be developed into neuroprotective agents .
  • Biaryl Compound Synthesis : The compound has been effectively used in synthesizing biaryl compounds through Suzuki-Miyaura coupling reactions, showcasing its utility in organic synthesis and potential applications in medicinal chemistry .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and applications of this compound compared to related compounds:

Compound NameMolecular FormulaApplicationsUnique Features
This compoundC21H27BO3Drug development, enzyme inhibitionReversible covalent bonding
2-(Benzyloxy)phenylboronic acid pinacol esterC17H21BO3Organic synthesisSimpler structure
4-Methoxyphenylboronic acid pinacol esterC13H15BO3Biaryl synthesisMethoxy group enhances solubility

Q & A

Q. What are the standard synthetic routes for preparing 2-benzyloxy-4,5-dimethylphenylboronic acid pinacol ester, and how are intermediates purified?

Methodological Answer: The synthesis typically involves sequential functionalization of the phenyl ring. A general approach includes:

Borylation: Reacting a halogenated precursor (e.g., 2-benzyloxy-4,5-dimethylbromobenzene) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours .

Purification: Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the boronic ester. Purity is confirmed via HPLC (>95%) and NMR .

Key Considerations:

  • Moisture-sensitive intermediates require inert atmospheres (N₂/Ar).
  • Trace metal impurities from catalysts can affect cross-coupling efficiency; EDTA washes may be employed .

Q. How are the structural and purity characteristics of this compound validated?

Methodological Answer:

  • 1H/13C NMR: Peaks for the benzyloxy group (δ ~4.8–5.2 ppm for OCH₂Ph), pinacol methyls (δ ~1.2–1.3 ppm), and aryl protons (δ ~6.5–7.5 ppm) confirm connectivity .
  • High-Resolution Mass Spectrometry (HRMS): Exact mass matches the molecular ion ([M+H]+ calculated for C₂₁H₂₇BO₃: 338.20; observed: 338.19) .
  • Melting Point: Theoretical range 100–105°C (similar analogs in ).
  • HPLC: Retention time consistency vs. standards (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies optimize the stability of this boronic ester in aqueous Suzuki-Miyaura coupling conditions?

Methodological Answer:

  • pH Control: Maintain neutral to slightly basic conditions (pH 7–8) to minimize ester hydrolysis. Buffers like phosphate (pH 7.2) are ideal .
  • Co-Solvents: Use THF/H₂O (3:1 v/v) to enhance solubility while reducing water activity .
  • Temperature: Reactions at 60–80°C balance reactivity and stability; prolonged heating (>12 hours) increases hydrolysis risk .
  • Additives: Pinacol (1 equiv) competes for hydrolysis, preserving the boronic ester .

Data Contradiction Note:
Contrary to reports for 4-nitrophenyl analogs , steric hindrance from benzyloxy and methyl groups may slow hydrolysis, allowing extended reaction times.

Q. How can byproducts from cross-coupling reactions (e.g., homocoupling or protodeboronation) be minimized?

Methodological Answer:

  • Catalyst Screening: Pd(OAc)₂ with SPhos ligand reduces homocoupling vs. Pd(PPh₃)₄ .
  • Oxygen Exclusion: Degas solvents and operate under inert gas to prevent oxidative homocoupling .
  • Acid Additives: Protodeboronation is suppressed with K₂CO₃ (2 equiv) instead of stronger bases like NaOH .
  • Monitoring: Use LC-MS to detect early-stage byproducts (e.g., m/z 154.08 for protodeboronated aryl) .

Case Study:
In a Suzuki coupling with 4-bromotoluene, optimized conditions (Pd(OAc)₂/SPhos, K₂CO₃, THF/H₂O 3:1, 70°C, 6 hours) achieved 89% yield vs. 62% with Pd(PPh₃)₄ .

Q. What experimental approaches elucidate interactions between this compound and biological targets (e.g., proteasomes)?

Methodological Answer:

  • Fluorescence Polarization Assays: Compete with FITC-labeled proteasome inhibitors (e.g., MG-132) to measure binding affinity (Kd) .
  • Molecular Dynamics Simulations: Dock the compound into proteasome β5 subunit (PDB 3UNF) to predict binding modes; validate with mutagenesis (e.g., Thr1Ala) .
  • Cellular Assays: Treat HEK293 cells (10–50 µM, 24 hours), then measure proteasome activity via fluorogenic substrate (Suc-LLVY-AMC) .

Critical Data:

  • IC50 values from kinetic assays (e.g., 15 µM vs. 20 µΜ for bortezomib) .
  • Confocal microscopy to localize intracellular accumulation .

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